molecular formula C15H16N6 B11778688 N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine

Cat. No.: B11778688
M. Wt: 280.33 g/mol
InChI Key: OPIOSHWOFUPGNH-UHFFFAOYSA-N
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Description

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine is a complex organic compound that belongs to the class of pyrazolylpyridazine derivatives. These compounds are known for their diverse biological activities, including anti-inflammatory, antibacterial, antioxidant, and hypotensive properties . The structure of this compound features a pyrazole ring fused with a pyridazine ring, which is further connected to a benzene ring, making it a unique non-fused biheterocyclic system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine typically involves the reaction of hydrazide derivatives with various isocyanates and isothiocyanates. For instance, hydrazide A reacts with 3,4-dichlorophenyl isocyanate and 4-methylphenyl isothiocyanate in anhydrous benzene to form the desired product . The reaction conditions often include refluxing the mixture with stirring for several hours, followed by cooling and the addition of ice water to precipitate the product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would likely be optimized for higher yields and purity, involving advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and pyridazine rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Alkyl halides or aryl halides in the presence of a base like potassium carbonate.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted pyrazole or pyridazine derivatives.

Scientific Research Applications

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine involves its interaction with various molecular targets and pathways. The compound’s biological activity is attributed to its ability to inhibit specific enzymes and receptors, leading to anti-inflammatory and antibacterial effects. The exact molecular targets and pathways are still under investigation, but it is believed to modulate oxidative stress and inflammatory responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N1-(6-(3,5-Dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl)benzene-1,4-diamine stands out due to its unique non-fused biheterocyclic structure, which imparts a wide range of biological activities.

Properties

Molecular Formula

C15H16N6

Molecular Weight

280.33 g/mol

IUPAC Name

4-N-[6-(3,5-dimethylpyrazol-1-yl)pyridazin-3-yl]benzene-1,4-diamine

InChI

InChI=1S/C15H16N6/c1-10-9-11(2)21(20-10)15-8-7-14(18-19-15)17-13-5-3-12(16)4-6-13/h3-9H,16H2,1-2H3,(H,17,18)

InChI Key

OPIOSHWOFUPGNH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1C2=NN=C(C=C2)NC3=CC=C(C=C3)N)C

Origin of Product

United States

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